8-[(AZEPAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Description
8-[(AZEPAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an azepane ring, a chlorophenyl group, a hydroxy group, and a trifluoromethyl group attached to the chromen-4-one core structure. These structural features contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(2-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3NO3/c24-17-8-4-3-7-14(17)19-20(30)15-9-10-18(29)16(13-28-11-5-1-2-6-12-28)21(15)31-22(19)23(25,26)27/h3-4,7-10,29H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQWHQSMIARCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[(AZEPAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a Suzuki-Miyaura coupling reaction using a chlorophenylboronic acid and a palladium catalyst.
Azepane Ring Formation: The azepane ring can be introduced through a nucleophilic substitution reaction involving an appropriate azepane derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
8-[(AZEPAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
8-[(AZEPAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, thereby modulating biochemical pathways.
Interacting with Receptors: It may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to therapeutic effects.
Modulating Gene Expression: The compound can influence the expression of genes involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
8-[(AZEPAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the chromen-4-one core structure but differ in the substituents attached to the core. They are known for their anticoagulant and antimicrobial properties.
Flavonoids: These compounds also contain a chromen-4-one core and are widely studied for their antioxidant and anti-inflammatory activities.
Benzopyran Derivatives: These compounds have a similar core structure and are investigated for their potential therapeutic applications in various diseases.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
